(4-Fluoro-3,5-dimethylphenyl)methanamine
Overview
Description
(4-Fluoro-3,5-dimethylphenyl)methanamine, also known as 4-Fluoro-N-methyl-3-methylbenzylamine, is an organic compound with the formula C8H11FN. It is a colorless solid that is soluble in organic solvents. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Chiral Discrimination in Pharmaceutical Compounds : The derivative 5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride was studied for its ability to separate enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, which is significant in pharmaceutical compound purification (Bereznitski et al., 2002).
Biased Agonists for Serotonin Receptors : Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, including a compound with 4-fluoro-3,5-dimethylphenyl substituent, have been designed as biased agonists for serotonin 5-HT1A receptors. These compounds demonstrate potential as antidepressant drug candidates due to their ability to preferentially activate ERK1/2 phosphorylation in cortical regions, a key pathway in antidepressant efficacy (Sniecikowska et al., 2019).
Polymer Synthesis and Characterization : The synthesis and characterization of homopolymers and copolymers of 3,5-dimethylphenyl methacrylate, which potentially includes the 4-fluoro-3,5-dimethylphenyl substituent, have been extensively studied. These polymers have applications in various industries due to their unique properties, such as thermal stability and solubility in different solvents (Vijayanand et al., 2002).
Structural Analysis in Organic Chemistry : The compound has been used in studies involving the structural analysis of lithium phenolates, which is crucial for understanding reactions in organic chemistry and materials science. This research helps in the development of new synthetic methodologies (Jackman & Smith, 1988).
Molecular Complexes in Chemistry : Research on molecular complexes, such as the study of hydroxy host systems with alcohols, often involves compounds with 4-fluoro-3,5-dimethylphenyl groups. This research contributes to the understanding of molecular interactions and the development of new chemical synthesis methods (Toda et al., 1985).
Mechanism of Action
Target of Action
Mode of Action
Phenethylamines typically work by increasing the levels of certain neurotransmitters in the brain.
Biochemical Pathways
Result of Action
properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHVYZLAGKTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267661 | |
Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-44-0 | |
Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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